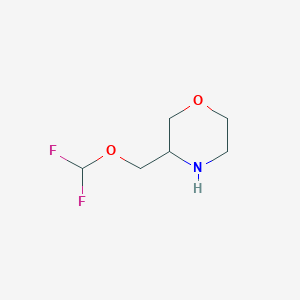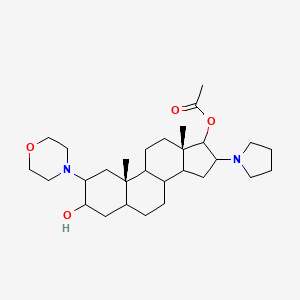![molecular formula C23H27ClN2O2 B14046791 (4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine is a complex organic compound with a unique spiro structure. This compound features a spiro linkage between a dioxaspirodecane ring and a benzene diamine moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine typically involves multiple steps:
Formation of the Dioxaspirodecane Ring: This can be achieved by reacting cyclohexanone with ethylene glycol under acidic conditions to form 1,4-dioxaspiro[4.5]decane.
Attachment of the Benzene Diamine Moiety: The dioxaspirodecane intermediate is then reacted with N-methylbenzene-1,4-diamine in the presence of a suitable catalyst.
Formation of the Chlorobenzylidene Group: Finally, the compound is treated with 4-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene diamine moiety.
Reduction: Reduction reactions can target the chlorobenzylidene group, converting it to a chlorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced derivatives such as chlorobenzylamines.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its spiro structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for the exploration of new drug candidates.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents due to its bioactive properties.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers.
Chemical Sensors: Its unique structure can be exploited in the development of chemical sensors.
Mécanisme D'action
The mechanism of action of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the spiro structure, which allows for a unique binding conformation. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Shares the dioxaspirodecane ring but lacks the benzene diamine and chlorobenzylidene groups.
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spiro structure but with a hydroxyl group instead of the benzene diamine moiety.
Uniqueness
The uniqueness of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine lies in its combination of a spiro structure with a benzene diamine and chlorobenzylidene groups. This combination provides unique chemical and biological properties not found in simpler spiro compounds.
Propriétés
Formule moléculaire |
C23H27ClN2O2 |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylideneamino]-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)-N-methylaniline |
InChI |
InChI=1S/C23H27ClN2O2/c1-26(17-19-10-12-23(13-11-19)27-14-15-28-23)22-8-6-21(7-9-22)25-16-18-2-4-20(24)5-3-18/h2-9,16,19H,10-15,17H2,1H3 |
Clé InChI |
YOFADKQXVFLZLO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCC2(CC1)OCCO2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


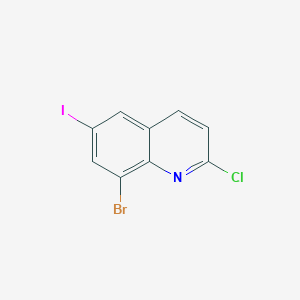
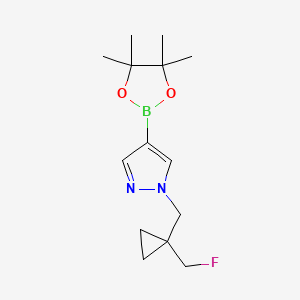
![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)


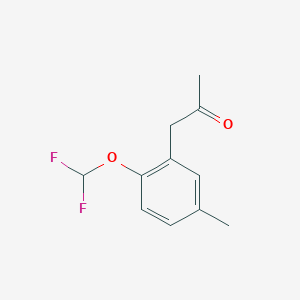
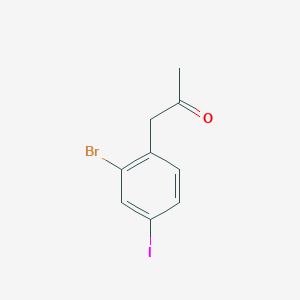
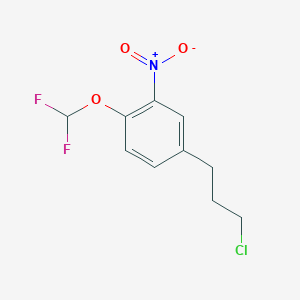
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)


![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
